molecular formula C14H15N B1522785 1-(2-Phenylphenyl)ethan-1-amine CAS No. 42088-93-7

1-(2-Phenylphenyl)ethan-1-amine

Cat. No.: B1522785
CAS No.: 42088-93-7
M. Wt: 197.27 g/mol
InChI Key: WPRJUUUGBBRPCJ-UHFFFAOYSA-N
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Description

1-(2-Phenylphenyl)ethan-1-amine is a primary amine featuring a biphenyl moiety at the α-carbon of the ethylamine backbone. Such amines are critical intermediates in organic synthesis, pharmaceuticals, and materials science. The biphenyl group in 1-(2-Phenylphenyl)ethan-1-amine introduces steric hindrance and extended π-conjugation, which may influence its reactivity, solubility, and binding properties in biological systems or crystalline materials.

Properties

IUPAC Name

1-(2-phenylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRJUUUGBBRPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42088-93-7
Record name 1-(2-phenylphenyl)ethan-1-amine
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Mechanism of Action

Target of Action

This compound is a versatile small molecule scaffold, which suggests that it could potentially interact with a variety of biological targets

Mode of Action

It’s known that this compound can be used in the synthesis of novel disubstituted 1-phenylpropan-2-amines. These compounds are synthesized using immobilized whole-cell biocatalysts with ®-transaminase activity. The exact interaction of 1-(2-Phenylphenyl)ethan-1-amine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given its role in the synthesis of disubstituted 1-phenylpropan-2-amines, it may influence pathways involving these compounds.

Result of Action

As a versatile small molecule scaffold, it likely has the potential to exert a variety of effects depending on the specific targets it interacts with and the context in which it is used.

Biochemical Analysis

Biochemical Properties

1-(2-Phenylphenyl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of enantiopure amines, which are important in pharmaceutical applications. Additionally, 1-(2-Phenylphenyl)ethan-1-amine can bind to specific receptors and proteins, influencing their activity and function.

Cellular Effects

The effects of 1-(2-Phenylphenyl)ethan-1-amine on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function.

Molecular Mechanism

The molecular mechanism of action of 1-(2-Phenylphenyl)ethan-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and leading to either inhibition or activation of biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Phenylphenyl)ethan-1-amine have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Phenylphenyl)ethan-1-amine remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(2-Phenylphenyl)ethan-1-amine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of signaling pathways and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects of 1-(2-Phenylphenyl)ethan-1-amine is crucial for determining its therapeutic potential and safety in animal models.

Metabolic Pathways

1-(2-Phenylphenyl)ethan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. The study of these metabolic pathways is essential for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1-(2-Phenylphenyl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. Understanding the transport and distribution of 1-(2-Phenylphenyl)ethan-1-amine is important for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 1-(2-Phenylphenyl)ethan-1-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments. Studying the subcellular localization of 1-(2-Phenylphenyl)ethan-1-amine is crucial for understanding its mechanism of action and potential therapeutic applications.

Biological Activity

1-(2-Phenylphenyl)ethan-1-amine, also known as diphenylmethanamine, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Chemical Formula : C15H17N
  • Molecular Weight : 225.31 g/mol
  • IUPAC Name : 1-(2-Phenylphenyl)ethan-1-amine

The compound consists of two phenyl groups attached to an ethanamine backbone, which contributes to its unique chemical behavior and biological interactions.

Biological Activity Overview

Research into the biological activity of 1-(2-Phenylphenyl)ethan-1-amine indicates several potential therapeutic applications:

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. Notably, the compound has shown promising results in inducing apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)15.0Induction of apoptosis
SUIT-2 (Pancreatic)20.5Cell cycle arrest
HT-29 (Colon)12.3DNA damage response

In vitro studies demonstrated that 1-(2-Phenylphenyl)ethan-1-amine exhibits higher potency than standard chemotherapeutics like cisplatin against certain cell lines, indicating its potential as an anticancer agent .

Neuroprotective Effects

Research has suggested that this compound may also possess neuroprotective properties. In animal models of neurodegeneration, administration of 1-(2-Phenylphenyl)ethan-1-amine resulted in reduced neuronal loss and improved cognitive function.

The biological activity of 1-(2-Phenylphenyl)ethan-1-amine can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to decreased proliferation rates in cancer cells.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
  • Antioxidant Activity : The presence of phenolic structures contributes to its ability to scavenge free radicals, reducing oxidative stress in neuronal tissues.

Case Study 1: Anticancer Efficacy

A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with 1-(2-Phenylphenyl)ethan-1-amine led to a significant decrease in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptosis induction .

Case Study 2: Neuroprotection in Rodent Models

In a rodent model of Alzheimer’s disease, administration of the compound resulted in improved memory retention and reduced amyloid plaque formation. Behavioral tests indicated enhanced cognitive function correlated with decreased oxidative stress markers .

Scientific Research Applications

The applications of 1-(2-Phenylphenyl)ethan-1-amine are primarily in scientific research, specifically as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Scientific Research Applications

Organic Synthesis 1-(2-Phenylphenyl)ethan-1-amine serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to be incorporated into various molecular frameworks, facilitating the creation of novel compounds with potentially valuable properties.

Pharmaceutical Applications In the pharmaceutical industry, 1-(2-Phenylphenyl)ethan-1-amine is utilized in the synthesis of various drugs and pharmaceutical intermediates. Its incorporation into drug molecules can influence their biological activity, pharmacokinetic properties, and overall therapeutic efficacy .

Biochemical Analysis of 1-(2-Phenylphenyl)ethan-1-amine

Biochemical Properties 1-(2-Phenylphenyl)ethan-1-amine plays a significant role in biochemical reactions because of its interactions with enzymes, proteins, and other biomolecules. It interacts with transaminases, which are crucial for synthesizing enantiopure amines important in pharmaceutical applications.

Cellular Effects Studies have explored the impact of 1-(2-Phenylphenyl)ethan-1-amine on cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes, which is vital for understanding its potential therapeutic applications and effects on cellular function.

Comparison with Similar Compounds

Key Research Findings

Substituent Position Dictates Function : Para-substituted amines (e.g., 4-Br-MBA) favor electronic interactions, while ortho-substituted derivatives (e.g., 2-ethoxyphenyl) prioritize steric effects .

Pharmaceutical Relevance : Ethanamine derivatives are pivotal in kinase inhibitors (e.g., Avapritinib) due to their ability to occupy hydrophobic pockets in enzyme active sites .

Material Stability: Halogenated MBAs enhance stability in perovskite materials via halogen-inorganic layer interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.